molecular formula C23H24N6O B10915878 1-benzyl-6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915878
M. Wt: 400.5 g/mol
InChI Key: UXPOSIWTHKNPFK-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and cyclopropyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the pyrazolyl and carboxamide groups: This step may involve coupling reactions using reagents like hydrazine and carboxylic acid derivatives.

Industrial production methods would likely optimize these steps for scalability, using catalysts and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

    Pyrazolo[3,4-b]pyridine: The parent compound, which lacks the additional functional groups.

    1-Benzyl-3-methylpyrazolo[3,4-b]pyridine: Similar structure but without the cyclopropyl and pyrazolyl groups.

    6-Cyclopropylpyrazolo[3,4-b]pyridine: Lacks the benzyl and pyrazolyl groups.

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-(1-ethylpyrazol-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-3-28-12-11-20(27-28)25-23(30)18-13-19(17-9-10-17)24-22-21(18)15(2)26-29(22)14-16-7-5-4-6-8-16/h4-8,11-13,17H,3,9-10,14H2,1-2H3,(H,25,27,30)

InChI Key

UXPOSIWTHKNPFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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